Allyltriethoxysilane: A Comprehensive Technical Guide for Researchers
Allyltriethoxysilane: A Comprehensive Technical Guide for Researchers
An in-depth examination of the chemical structure, properties, and applications of Allyltriethoxysilane, with a focus on its role as a surface modification agent and coupling agent in materials science and drug development.
Introduction
Allyltriethoxysilane (ATES) is an organosilane compound characterized by the presence of a reactive allyl group and three hydrolyzable ethoxy groups attached to a central silicon atom. This dual functionality makes it a versatile molecule widely employed as a coupling agent, cross-linking agent, and surface modifier in various industrial and research applications.[1] Its ability to form durable bonds between organic and inorganic materials is of particular interest in the development of advanced composite materials, adhesives, sealants, and coatings.[2] In the realm of drug development and life sciences, ATES is utilized for the functionalization of surfaces such as silica (B1680970) nanoparticles, enabling the attachment of biomolecules and tailoring surface properties for specific biological interactions.[3]
Chemical Structure and Identification
The unique reactivity of allyltriethoxysilane stems from its molecular structure, which features both a carbon-carbon double bond in the allyl group and silicon-oxygen bonds in the triethoxy groups. The allyl group can participate in various organic reactions like polymerization and oxidation, while the triethoxy groups can undergo hydrolysis to form reactive silanol (B1196071) groups.[1]
Caption: Chemical structure of allyltriethoxysilane.
| Identifier | Value |
| CAS Number | 2550-04-1 |
| Molecular Formula | C9H20O3Si |
| IUPAC Name | triethoxy(prop-2-en-1-yl)silane |
| SMILES | CCO--INVALID-LINK--(OCC)OCC |
| InChI Key | UMFJXASDGBJDEB-UHFFFAOYSA-N |
Physicochemical Properties
Allyltriethoxysilane is a colorless to light yellow liquid with a characteristic odor. It is sensitive to moisture and hydrolyzes in the presence of water.[4]
| Property | Value |
| Molecular Weight | 204.34 g/mol |
| Density | 0.903 g/mL at 25 °C |
| Boiling Point | 78 °C at 21 mmHg |
| Refractive Index | n20/D 1.406 |
| Flash Point | 21 °C (69.8 °F) - closed cup |
| Vapor Density | >1 (vs air) |
| Water Solubility | Hydrolyzes |
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of allyltriethoxysilane and for monitoring its reactions.
| Spectroscopic Data | Description |
| ¹H NMR | Spectra available for viewing.[5] |
| ¹³C NMR | Spectra available for viewing.[6] |
| ²⁹Si NMR | Spectra available for viewing.[7] |
| FTIR | Spectra available for viewing.[7] |
| Mass Spectrometry | Spectra available for viewing.[7] |
Health and Safety Information
Allyltriethoxysilane is a flammable liquid and vapor and can cause skin and eye irritation.[8] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from sources of ignition and moisture.[8]
Core Applications and Reaction Mechanisms
The primary application of allyltriethoxysilane is as a coupling agent to improve the adhesion between organic polymers and inorganic substrates.[2] This is achieved through a two-step reaction mechanism: hydrolysis of the ethoxy groups followed by condensation with hydroxyl groups on the substrate surface.
Hydrolysis and Condensation Pathway
The ethoxy groups of allyltriethoxysilane react with water to form silanol (Si-OH) groups and ethanol (B145695). This hydrolysis is often catalyzed by acids or bases.[9] The resulting silanol groups are highly reactive and can condense with hydroxyl groups present on the surface of inorganic materials like silica, alumina, and titania, forming stable siloxane (Si-O-Substrate) bonds.[1] They can also self-condense to form a polysiloxane network on the surface.
Caption: General workflow for surface modification.
Experimental Protocols
The following provides a detailed methodology for the surface modification of silica nanoparticles with allyltriethoxysilane, a common procedure in drug delivery and diagnostics research. This protocol is based on established general procedures for silanization.
Surface Modification of Silica Nanoparticles
Objective: To functionalize the surface of silica nanoparticles with allyl groups using allyltriethoxysilane.
Materials:
-
Silica nanoparticles
-
Allyltriethoxysilane (ATES)
-
Ethanol (anhydrous)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (or another suitable catalyst)
-
Toluene (B28343) (anhydrous)
-
Centrifuge
-
Ultrasonicator
-
Reaction vessel with a stirrer and condenser
Procedure:
-
Nanoparticle Dispersion:
-
Disperse a known amount of silica nanoparticles in anhydrous ethanol using an ultrasonicator to ensure a homogenous suspension.
-
-
Hydrolysis of Allyltriethoxysilane:
-
In a separate reaction vessel, prepare a solution of allyltriethoxysilane in a mixture of ethanol and deionized water (e.g., 95:5 v/v). The concentration of ATES will depend on the desired surface coverage.
-
Add a catalytic amount of ammonium hydroxide to the ATES solution to promote hydrolysis.
-
Stir the solution at room temperature for a predetermined time (e.g., 1-2 hours) to allow for the formation of silanol groups.
-
-
Grafting Reaction:
-
Add the hydrolyzed allyltriethoxysilane solution to the silica nanoparticle suspension while stirring.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent, e.g., ~80°C for ethanol) and maintain for a specified period (e.g., 4-24 hours) to facilitate the condensation reaction between the silanol groups of ATES and the hydroxyl groups on the silica surface. The optimal reaction time, temperature, and concentration of reactants should be determined experimentally.[3]
-
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the functionalized silica nanoparticles from the reaction mixture by centrifugation.
-
Wash the nanoparticles multiple times with ethanol and then with toluene to remove unreacted allyltriethoxysilane and byproducts.
-
After the final wash, resuspend the nanoparticles in a suitable solvent or dry them under vacuum for storage.
-
-
Characterization:
-
Confirm the successful functionalization of the silica nanoparticles using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the characteristic peaks of the allyl groups and siloxane bonds, and thermogravimetric analysis (TGA) to quantify the amount of grafted silane.
-
Conclusion
Allyltriethoxysilane is a valuable chemical for researchers, scientists, and drug development professionals due to its ability to functionalize and modify surfaces. Its dual reactivity allows for the creation of stable organic-inorganic interfaces, which is critical in the development of high-performance materials and advanced biomedical applications. A thorough understanding of its chemical properties, reaction mechanisms, and safe handling procedures is essential for its effective and safe utilization in a laboratory setting.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Surface modification of silica nanoparticles by means of silanes: effect of various parameters on the grafting reactions | Journal of Fundamental and Applied Sciences [ajol.info]
- 4. ALLYLTRIETHOXYSILANE | 2550-04-1 [amp.chemicalbook.com]
- 5. ALLYLTRIETHOXYSILANE(2550-04-1) 1H NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Vibrational spectra of metals treated with allyltrimethoxysilane sol-gel and self-assembled monolayer of allytrichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]
